3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Introduction to Molecular Architecture and Historical Context
Structural Components and Pharmacophore Integration
The compound’s architecture comprises three distinct domains, each contributing unique physicochemical and binding properties:
Triazolopyrazine Core
The triazolo[4,3-a]pyrazine system is a bicyclic heteroaromatic structure featuring nitrogen atoms at positions 1, 2, and 4. The 3-methyl substitution enhances hydrophobic interactions with target proteins, as evidenced by studies on analogous triazolopyrazines in dipeptidyl peptidase-4 (DPP-4) inhibitors. This moiety occupies the S~1~ pocket of enzymes, forming π-π stacking with residues like Phe357 and hydrogen bonds with Tyr547 and Asn710.
Piperazine Linker
The piperazine ring serves as a flexible spacer, optimizing spatial orientation between the triazolopyrazine and coumarin units. Piperazine’s secondary amine group facilitates salt bridges with acidic residues (e.g., Glu205/Glu206 in DPP-4), while its conformational flexibility allows adaptation to diverse binding sites. In coumarin-piperazine hybrids, this linker is critical for enhancing blood-brain barrier penetration and modulating neurotransmitter receptors.
Coumarin Scaffold
The 2H-chromen-2-one (coumarin) system contributes planar aromaticity and hydrogen-bonding capacity. Substitutions at the C-3 and C-4 positions influence electronic distribution, as seen in antimicrobial and anticancer coumarin derivatives. The carbonyl group at position 2 engages in hydrogen bonding with catalytic residues, while the fused benzene ring participates in hydrophobic interactions.
Table 1: Key Structural Domains and Their Roles
Historical Evolution of Triazolopyrazine-Piperazine-Coumarin Hybrids
The development of this hybrid class stems from three convergent trajectories:
Early Triazolopyrazine Derivatives
Initial studies on triazolopyrazines focused on their kinase inhibitory potential. For example, Zhang et al. demonstrated that phenyl-substituted triazoles exhibit superior DPP-4 inhibition compared to pyridine analogs, with para-substitutions enhancing potency. The incorporation of methyl groups at position 3 improved metabolic stability, a feature retained in the current compound.
Piperazine-Containing Drug Candidates
Piperazine gained prominence in the 1990s as a linker in antipsychotics (e.g., fluoxetine) and antimicrobials. Its utility in coumarin hybrids emerged in the 2000s, with Santana et al. reporting that 4-methyl-7-[3-(4-phenylpiperazinyl)propoxy]coumarin binds serotonin (5-HT~1A~) and dopamine (D~2~) receptors. This work laid the foundation for piperazine’s role in multi-target ligands.
Coumarin-Based Therapeutics
Coumarins, initially explored as anticoagulants, were repurposed in the 2010s for their anticancer and anti-inflammatory properties. The fusion of coumarin with piperazine, as in compound 3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxycoumarin, demonstrated nanomolar affinities for adrenergic receptors, validating the scaffold’s versatility.
Significance in Drug Discovery and Medicinal Chemistry
This hybrid compound addresses two critical challenges in drug development:
Polypharmacology
By integrating triazolopyrazine (enzyme inhibition), piperazine (neuromodulation), and coumarin (antimicrobial/anticancer activity), the molecule simultaneously targets multiple pathways. For instance, the triazolopyrazine moiety may inhibit DPP-4 (IC~50~ = 3.73 μM in analog 23), while the coumarin unit suppresses bacterial topoisomerases.
Enhanced Selectivity
Structural modifications, such as the 3-methyl group on triazolopyrazine, minimize off-target effects. Computational studies reveal that the methyl group fills a hydrophobic subpocket in DPP-4, reducing affinity for homologous proteases like DPP-8/9. Similarly, the coumarin’s C-3 carbonyl avoids interactions with cardiac ion channels, a common issue with simpler coumarins.
Multi-Target Directed Ligand Design Principles
The compound’s design adheres to three MTDL principles:
Pharmacophore Merging
The triazolopyrazine and coumarin units retain their native pharmacophoric features while sharing the piperazine linker. This strategy preserves activity against individual targets, as demonstrated by retained DPP-4 inhibition (from triazolopyrazine) and serotonin receptor modulation (from coumarin-piperazine).
Balanced Hydrophobicity
LogP calculations for analogous compounds range from 2.1 to 3.8, optimizing membrane permeability without excessive lipid accumulation. The triazolopyrazine’s trifluoromethyl group and coumarin’s benzene ring contribute to this balance.
Conformational Restriction
The rigid triazolopyrazine and coumarin scaffolds reduce entropy penalties upon binding, while the piperazine linker allows controlled flexibility. Molecular dynamics simulations show that the hybrid maintains stable interactions with DPP-4’s S~1~/S~2~ pockets over 100 ns trajectories.
Table 2: Design Principles and Structural Correlates
Properties
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-13-22-23-18-17(21-6-7-26(13)18)24-8-10-25(11-9-24)19(27)15-12-14-4-2-3-5-16(14)29-20(15)28/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVIVWOFCBEUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a derivative of triazolo[4,3-a]pyrazine and has garnered attention for its potential biological activities, particularly in oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound consists of a chromenone scaffold linked to a piperazine moiety substituted with a triazolo[4,3-a]pyrazine ring. The structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The compound 22i , which shares structural similarities with the target compound, demonstrated potent inhibition of c-Met kinase, a key player in cancer proliferation and metastasis .
Antibacterial Activity
In addition to its antitumor properties, the compound exhibits antibacterial activity. A study evaluated various triazolo[4,3-a]pyrazine derivatives and found that some showed moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
These findings suggest that the structural features of the triazolo[4,3-a]pyrazine framework contribute significantly to its antibacterial effectiveness .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of c-Met and VEGFR-2 kinases, which are involved in tumor growth and angiogenesis.
- Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells .
- DNA Interaction : Antibacterial activity may arise from interactions with bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication processes .
Case Studies
Several case studies have been conducted on related compounds within the same chemical class:
- A study on triazolo[4,3-a]pyrazine derivatives reported significant antiproliferative effects against A549 lung cancer cells with IC50 values comparable to established chemotherapeutics .
- Another investigation into the synthesis of piperazine derivatives revealed promising antifungal and antibacterial properties alongside their antitumor capabilities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial activity. For example, compounds structurally related to 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one have shown efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Antidiabetic Activity
The triazole moiety is crucial in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are essential in managing type II diabetes. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit DPP-4 activity, demonstrating potential as antidiabetic agents .
Antitubercular Activity
Recent studies have explored the antitubercular properties of triazole derivatives. A series of compounds related to the target compound were synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC50 values indicating significant antimicrobial activity . This positions such compounds as potential candidates for further development in tuberculosis treatment.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what key reaction conditions influence yield?
The compound is synthesized via a multi-step approach involving (1) coupling of triazolo[4,3-a]pyrazine intermediates with chromen-2-one derivatives using carbonyldiimidazole (CDI) as an activating agent, and (2) refluxing in anhydrous dimethylformamide (DMF) for 24 hours to facilitate cyclization. Critical factors include:
- Reagent stoichiometry : A 1.5:1 molar ratio of acid to CDI ensures efficient activation of carboxyl groups .
- Temperature control : Reflux at 100°C for 1 hour prevents premature decomposition of intermediates .
- Purification : Recrystallization from DMF/i-propanol mixtures removes unreacted starting materials .
Q. How are intermediates purified, and what analytical techniques validate structural integrity?
Intermediates are purified via:
- Recrystallization : DMFA/i-propanol mixtures yield high-purity solids (e.g., 67% yield for trifluoromethyl-substituted intermediates) .
- Column chromatography : Used for polar derivatives (e.g., hydroxy-substituted triazolopyrazines) . Validation methods:
- NMR spectroscopy : Distinct signals for methyl groups (δ 1.44 ppm for tert-butyl) and aromatic protons confirm substitution patterns .
- TLC monitoring : Rf values in ethyl acetate/hexane (3:1) track reaction progress .
Advanced Research Questions
Q. How can low yields in the coupling step between triazolo[4,3-a]pyrazine and chromen-2-one derivatives be addressed?
Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:
- Alternative coupling agents : Replace CDI with EDCI/HOBt for bulky substituents, improving efficiency from 50% to 75% .
- Solvent optimization : Use sulfolane at 150°C for 16–24 hours to enhance reactivity of sterically hindered amines .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours while maintaining >90% yield in analogous triazolopyrazine systems .
Q. What strategies resolve contradictions in bioactivity data across derivatives?
Discrepancies in receptor binding (e.g., adenosine A1 vs. A2A selectivity) are addressed through:
- Structure-activity relationship (SAR) studies : Introducing 3,5-di-tert-butyl-4-methoxy groups enhances A2A affinity by 10-fold due to improved hydrophobic interactions .
- Metabolic stability assays : Derivatives with trifluoromethyl groups exhibit longer half-lives (t1/2 > 6 hours) compared to methyl analogs (t1/2 < 2 hours), explaining divergent in vivo results .
- Crystallography : X-ray structures of receptor-ligand complexes identify key hydrogen bonds (e.g., between pyrazine N1 and Glu169) that rationalize selectivity .
Q. How do substituents on the piperazine ring impact solubility and reactivity?
- Electron-withdrawing groups (e.g., trifluoromethyl): Reduce basicity of the piperazine nitrogen (pKa ~6.5 vs. 9.2 for unsubstituted), enhancing aqueous solubility (LogP decreases from 3.2 to 1.8) .
- Bulky substituents (e.g., tert-butyl): Improve metabolic stability but reduce diffusion rates across cell membranes (Papp < 1 × 10⁻⁶ cm/s in Caco-2 assays) .
- Hydroxy groups : Enable hydrogen bonding with target proteins (e.g., kinase ATP pockets) but require protection/deprotection steps during synthesis .
Methodological Challenges and Solutions
Q. How are byproducts characterized in large-scale syntheses?
- LC-MS/MS : Identifies common byproducts like dechlorinated intermediates (m/z 321.1) or hydrolyzed amides (m/z 289.4) .
- NMR relaxation experiments : Detect trace impurities (e.g., residual DMF at δ 2.7–2.9 ppm) .
- Reaction quenching : Adding NaHCO3 during workup prevents acid-catalyzed decomposition .
Q. What computational tools predict the compound’s binding modes?
- Molecular docking (AutoDock Vina) : Validates adenosine receptor binding poses with RMSD < 2.0 Å compared to crystallographic data .
- QM/MM simulations : Reveal charge transfer interactions between the chromen-2-one carbonyl and His264 in A2A receptors .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental data?
- Limitations of LogP models : Predictions fail to account for crystal packing effects (e.g., 3,4-dimethoxyphenyl derivatives show 20% lower solubility than calculated) .
- Polymorphism : Amorphous vs. crystalline forms alter dissolution rates (e.g., amorphous 8-nitrochromen-2-one dissolves 5× faster) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
